3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one
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Overview
Description
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one is a complex organic compound that features both aromatic and alicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the aromatic ring.
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using aniline derivatives under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.
Scientific Research Applications
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to enzymes: Inhibiting or modifying their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoanilino)-5-phenyl-2-cyclohexen-1-one: Lacks the chloro and fluoro substituents.
3-(2-Aminoanilino)-5-(2-chlorophenyl)-2-cyclohexen-1-one: Contains only the chloro substituent.
3-(2-Aminoanilino)-5-(2-fluorophenyl)-2-cyclohexen-1-one: Contains only the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications where these properties are advantageous.
Properties
IUPAC Name |
3-(2-aminoanilino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O/c19-14-4-3-5-15(20)18(14)11-8-12(10-13(23)9-11)22-17-7-2-1-6-16(17)21/h1-7,10-11,22H,8-9,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJPTGZKEFDISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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